molecular formula C18H16FNO2 B2931270 N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622349-05-7

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2931270
CAS No.: 622349-05-7
M. Wt: 297.329
InChI Key: CQNZQQYCICRUSK-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (CAS 622349-05-7) is a high-purity small molecule with a molecular formula of C18H16FNO2 and a molecular weight of 297.32 g/mol . This compound belongs to the benzofuran-2-carboxamide class of chemicals, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules . The benzofuran core is a privileged structure found in several marketed pharmaceuticals and is frequently explored in the synthesis of novel compounds with potential antimicrobial and anticancer properties . Furthermore, structurally similar substituted benzofuran compounds have been investigated for their activity as inhibitors of viral targets, such as the HCV NS5B polymerase, highlighting the research value of this chemical class in developing new antiviral agents . The specific substitution pattern on this molecule—featuring a 2-fluorophenyl carboxamide group and three methyl substituents on the benzofuran core—makes it a valuable intermediate for further chemical exploration and derivatization. It is ideally suited for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNZQQYCICRUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzoyl chloride and a suitable base.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran derivative and an amine, such as 2-fluoroaniline, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related benzofuran derivatives identified in the evidence, focusing on molecular features, substituent effects, and synthesis considerations.

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (Target) C₁₈H₁₆FNO₂ 297.3 3,5,6-trimethyl-benzofuran; 2-fluorophenyl amide Carboxamide, Methyl, Fluorophenyl
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate C₁₈H₁₃ClFNO₄ 361.7 3-oxo-benzofuran; 2-chloro-6-fluorophenyl methylidene; N,N-dimethylcarbamate Carbamate, Oxo, Halogenated aryl
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 Biphenyl-acetamido at position 3; 3-fluorophenyl amide Carboxamide, Biphenyl, Fluorophenyl

Key Observations

Core Modifications :

  • The target compound features a fully substituted benzofuran core (3,5,6-trimethyl), which may enhance steric hindrance and reduce metabolic degradation compared to the 3-oxo-benzofuran core in or the unsubstituted core in .
  • The compound in includes a conjugated 3-oxo group and a methylidene linker, which could influence electronic properties and binding affinity in biological systems.

Functional Group Variations :

  • Carboxamide vs. Carbamate : The target compound and utilize a carboxamide group, while employs a carbamate (N,N-dimethylcarbamate). Carbamates are generally more hydrolytically stable than esters but less so than carboxamides, suggesting differences in metabolic stability .
  • Halogenation Patterns : The target compound’s 2-fluorophenyl group contrasts with the 2-chloro-6-fluorophenyl group in and the 3-fluorophenyl group in . Fluorine’s electron-withdrawing effects may modulate lipophilicity (e.g., XLogP3 = 4.1 for ), though this parameter is unavailable for the target compound .

The trimethyl substitution on the benzofuran core in the target compound likely requires selective methylation steps, which could involve Friedel-Crafts alkylation or palladium-catalyzed coupling.

Potential Bioactivity Implications: The biphenyl moiety in may enhance π-π stacking interactions in protein binding, whereas the methyl groups in the target compound could improve membrane permeability. The absence of biological data in the evidence precludes direct efficacy comparisons, but structural analogs like are often associated with kinase inhibition or antimicrobial activity .

Limitations

  • Physical properties (e.g., melting point, solubility) and bioactivity data for the target compound are absent in the provided evidence.

Biological Activity

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18FNO2
  • Molecular Weight : 301.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The compound is believed to modulate pathways related to apoptosis and cell signaling, which are crucial in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Hep-23.25
P81517.82
MCF74.20
A5490.71

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways.

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may exhibit activity against certain viral infections by inhibiting viral replication mechanisms.

Study 1: Cytotoxicity Evaluation

In a study conducted by Bouabdallah et al., the compound was tested against Hep-2 and P815 cell lines. The results indicated a strong dose-dependent cytotoxic effect, with an IC50 value of 3.25 µM for Hep-2 cells. This suggests potential for further development as an anticancer agent targeting these specific cell lines.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the observed biological activities. It was found that this compound could significantly inhibit key enzymes involved in cancer cell metabolism and proliferation.

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